molecular formula C6H12ClN3 B3156904 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride CAS No. 84103-51-5

2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B3156904
CAS No.: 84103-51-5
M. Wt: 161.63 g/mol
InChI Key: IRQCBSLSHHBBIT-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and formaldehyde as starting materials . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Pharmacological Applications

1. Histamine Receptor Studies

4-methylhistamine is a potent agonist for the H3 histamine receptor, which plays a crucial role in neurotransmission and has implications in various neurological disorders. Research indicates that it can modulate neurotransmitter release, making it valuable for studying conditions like schizophrenia and Alzheimer's disease.

Case Study:
A study conducted by researchers at the University of California demonstrated that 4-methylhistamine significantly increased the release of dopamine in rat brain slices, suggesting its potential role in enhancing dopaminergic signaling .

2. Antioxidant Properties

Recent investigations have highlighted the antioxidant capabilities of 4-methylhistamine, particularly its ability to inhibit copper-dependent enzymes such as tyrosinase and dopamine β-hydroxylase. This property is critical for developing therapeutic agents aimed at oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
4-Methylhistamine25Inhibition of copper-dependent enzymes
Ascorbic Acid15Direct scavenging of free radicals
Quercetin30Chelation of metal ions

Biochemical Research Applications

3. Gene Expression Modulation

4-methylhistamine has been shown to influence gene expression related to cell cycle regulation and apoptosis. This effect is particularly relevant in cancer research, where modulation of these pathways can lead to novel therapeutic strategies.

Case Study:
In vitro studies at Harvard University revealed that treatment with 4-methylhistamine resulted in altered expression levels of genes associated with apoptosis in human cancer cell lines, suggesting its potential as an adjunct therapy in oncology .

4. Drug Development

The compound serves as a building block in the synthesis of various bioactive molecules. Its structural properties allow for modifications that can enhance pharmacological profiles, making it a valuable intermediate in drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine hydrochloride, also known as 5-methylimidazole ethylamine hydrochloride, is a compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 84103-51-5
  • Molecular Formula : C6H12ClN3
  • Molecular Weight : 161.64 g/mol
  • Purity : Typically around 97% .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as a modulator of neurotransmitter systems and has shown potential in targeting specific receptors involved in cellular signaling.

Key Mechanisms:

  • Neurotransmitter Modulation : It has been suggested that this compound may influence the release and uptake of neurotransmitters, particularly in the central nervous system.
  • Antitumor Activity : Preliminary studies have shown that compounds with similar imidazole structures exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
  • Antimicrobial Properties : There is emerging evidence suggesting that derivatives of imidazole compounds can exhibit antimicrobial activity, which could extend to this compound as well.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityExhibits potential cytotoxic effects in cancer cells
Neurotransmitter EffectsModulates neurotransmitter release
Antimicrobial ActivityPotential antimicrobial properties

Case Study 1: Antitumor Activity

A study focusing on the structure-activity relationship (SAR) of imidazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against human cancer cell lines. The IC50 values were reported in the low micromolar range, indicating potent antitumor activity .

Case Study 2: Neuroprotective Effects

In an animal model study, the administration of imidazole derivatives resulted in improved cognitive functions and reduced neuroinflammation markers. This suggests a potential role for this compound in neuroprotection and cognitive enhancement .

Properties

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCBSLSHHBBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36376-47-3
Record name 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36376-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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